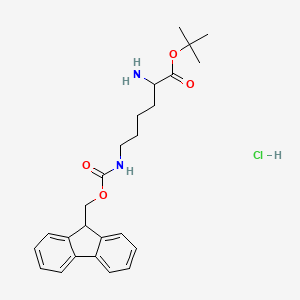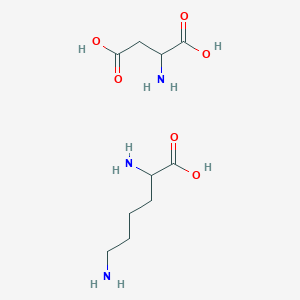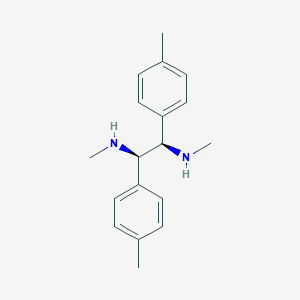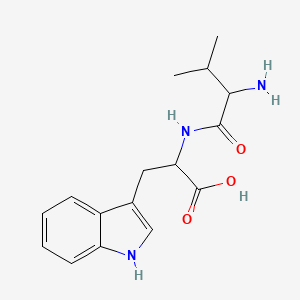
H-Val-trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-trp-OH typically involves the coupling of L-valine and L-tryptophan. One common method is the use of carbodiimide-mediated coupling reactions. In this process, L-valine and L-tryptophan are reacted in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide, and a coupling agent like 1-hydroxybenzotriazole. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis is a widely used method, where the peptide is assembled step-by-step on a solid support. This method allows for efficient and high-yield production of the dipeptide .
Chemical Reactions Analysis
Types of Reactions
H-Val-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
H-Val-trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its angiotensin I-converting enzyme inhibitory activity.
Industry: Utilized in cosmetic formulations for its anti-aging and anti-wrinkle properties
Mechanism of Action
H-Val-trp-OH exerts its effects primarily through the inhibition of angiotensin I-converting enzyme. This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps to reduce vasoconstriction and promote blood circulation .
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-tyrosine
- L-Valyl-L-phenylalanine
- L-Valyl-L-leucine
Uniqueness
H-Val-trp-OH is unique due to its potent inhibitory effects on angiotensin I-converting enzyme, which is not as pronounced in other similar dipeptides. Additionally, its combination of valine and tryptophan residues provides distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
LZDNBBYBDGBADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13389843.png)
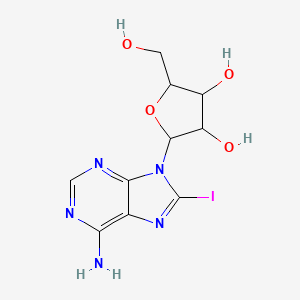
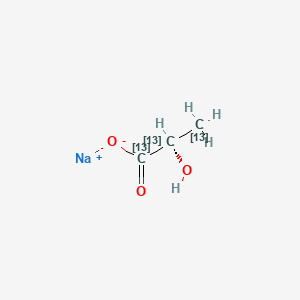

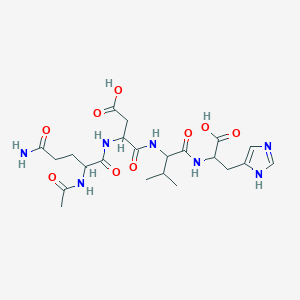
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)
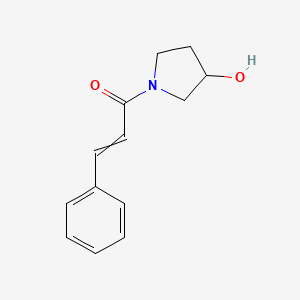

![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
